molecular formula C10H7BrFNO B15065790 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 913720-17-9

5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B15065790
CAS No.: 913720-17-9
M. Wt: 256.07 g/mol
InChI Key: LWWOGXRYCSSILD-UHFFFAOYSA-N
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Description

5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic indole derivative featuring a cyclopropane ring fused to an indolin-2-one scaffold. The compound is distinguished by halogen substituents at the 5' (bromo) and 4' (fluoro) positions on the indole ring, which confer unique electronic and steric properties.

Properties

CAS No.

913720-17-9

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

5-bromo-4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-5-1-2-6-7(8(5)12)10(3-4-10)9(14)13-6/h1-2H,3-4H2,(H,13,14)

InChI Key

LWWOGXRYCSSILD-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3F)Br)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Photochemical Diazotization of Pyrazoline Derivatives

Photochemical diazotization has emerged as a robust method for constructing the spirocyclopropane core. As demonstrated in the synthesis of analogous spirocyclic compounds, pyrazoline derivatives undergo photolysis under controlled conditions to yield cyclopropane rings. For 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one, this method involves:

  • Cycloaddition of Diazopropane : Diazopropane, generated via oxidative addition of acetone azine with iodosylbenzene, reacts with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives at −40°C in dichloromethane.
  • Photolytic Ring Contraction : Irradiation of the intermediate pyrazoline with a high-pressure mercury lamp (125 W) in the presence of benzophenone induces cyclopropane formation, confirmed by 13C-NMR shifts at 34.0–34.3 ppm.

Optimization Insights :

  • Temperature Control : Maintaining −40°C during cycloaddition minimizes side reactions.
  • Sensitizers : Benzophenone enhances photolytic efficiency by absorbing UV light and transferring energy to pyrazoline.

Halogenation and Cyclopropanation Sequential Synthesis

A sequential approach integrating halogenation and cyclopropanation is widely adopted for spirocyclic indole derivatives. Key steps include:

Bromofluorination of Indolin-2-one

The indolin-2-one precursor undergoes electrophilic substitution using N-bromosuccinimide (NBS) and Selectfluor® in acetonitrile at 0°C. This dual halogenation introduces bromine and fluorine at the 5' and 4' positions, respectively.

Cyclopropanation via Simmons–Smith Reaction

The halogenated intermediate is treated with diiodomethane and a zinc-copper couple in diethyl ether to form the cyclopropane ring. Yields range from 65–78%, depending on stoichiometric ratios.

Critical Parameters :

Parameter Optimal Value Impact on Yield
Diiodomethane Equiv 2.5 Maximizes ring closure
Reaction Time 12–16 h Prevents overhalogenation
Solvent Polarity Low (diethyl ether) Enhances cyclopropane stability

Catalytic Strategies for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective functionalization during spirocycle assembly. For example, Suzuki–Miyaura coupling introduces aryl groups to the indolin moiety prior to cyclopropanation. Using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1), bromine at the 5' position serves as a coupling handle for boronic acid derivatives.

Organocatalytic Asymmetric Cyclopropanation

Chiral squaramide catalysts induce enantioselectivity in cyclopropanation. In a reported protocol, the reaction of α-diazoesters with indolin-2-one derivatives achieves up to 92% enantiomeric excess (ee) when using squaramide (10 mol%) in chloroform at −20°C.

Purification and Isolation Techniques

Recrystallization Solvent Systems

Recrystallization remains the primary method for isolating high-purity this compound. Optimal solvent pairs include:

  • Ethyl Acetate/Hexane (1:2) : Achieves 95% purity with minimal loss.
  • Dichloromethane/Methanol (4:1) : Effective for removing polar by-products.

Chromatographic Separation

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves nonpolar impurities. Analytical HPLC (C18 column, acetonitrile/water 70:30) confirms purity >99%.

Scalability and Industrial Production

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance cyclopropanation efficiency. Key advantages include:

  • Improved Heat Transfer : Mitigates exothermic side reactions during halogenation.
  • Higher Throughput : Achieves 85% yield at 100 g/batch scale.

Waste Reduction Strategies

  • Solvent Recycling : Dichloromethane is recovered via distillation with 90% efficiency.
  • Catalyst Reuse : Palladium catalysts are immobilized on magnetic nanoparticles, retaining 80% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one with key analogs, focusing on molecular properties, synthesis, and substituent effects:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Synthetic Method Notable Properties
This compound C₁₀H₇BrFNO 256.08 Not reported 5'-Br, 4'-F Likely via cyclopropanation/condensation Predicted enhanced electrophilicity due to electron-withdrawing halogens .
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 875071-97-9) C₁₀H₈BrNO 238.08 Not reported 5'-Br Column chromatography (PE:EA) Higher lipophilicity vs. non-halogenated analogs; used as intermediates in drug discovery .
4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1637752-37-4) C₁₀H₈BrNO 238.08 Not reported 4'-Br Not specified Steric hindrance at 4' position may reduce reactivity in cross-coupling reactions .
5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 769965-95-9) C₁₀H₈FNO 177.18 Not reported 5'-F Not specified Lower molecular weight and increased polarity compared to brominated analogs .
5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1800260-55-2) C₁₀H₇BrFNO 256.08 Not reported 5'-Br, 6'-F Not specified Adjacent halogens may induce steric clashes or alter π-stacking in crystal structures .

Substituent Effects on Physicochemical Properties

  • Halogen Position: Bromine at 5' (vs. Fluorine at 4' introduces strong electron-withdrawing effects, which may stabilize the indole ring against oxidation .
  • Melting Points : Brominated derivatives (e.g., 5'-Br in , mp 204–206°C) typically exhibit higher melting points than fluorinated analogs due to stronger van der Waals interactions .
  • Reactivity : Bromine at 5' facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas fluorine at 4' may direct electrophilic attacks to adjacent positions .

Research Findings and Implications

Electronic Modulation: The 4'-fluoro substituent in the target compound likely reduces electron density at the indole ring, enhancing stability under acidic conditions compared to non-fluorinated analogs .

Steric Considerations : The 5'-bromo group may hinder rotational freedom in the cyclopropane ring, influencing conformational preferences in binding to biological targets .

Synthetic Challenges : Simultaneous introduction of bromo and fluoro groups requires precise regiocontrol, as seen in ’s 5'-Br-6'-F derivative, which employs protective group strategies .

Biological Activity

5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H7BrFNO\text{C}_{10}\text{H}_{7}\text{BrFNO} with a molecular weight of approximately 256.07 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
CAS Number913720-17-9

Research indicates that this compound exhibits significant anticancer properties through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptotic cell death in various cancer cell lines by activating caspase pathways, particularly caspase-3. This process is essential for eliminating cancer cells and preventing tumor growth.
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest, which halts the proliferation of cancer cells. This effect is critical in managing the growth of tumors and enhancing the efficacy of other therapeutic agents.
  • Microtubule Disruption : Similar to other known anticancer agents, it may disrupt microtubule formation, leading to impaired mitosis and subsequent cell death. The inhibition of tubulin polymerization has been observed in studies involving related compounds .

Efficacy Against Cancer Cell Lines

This compound has demonstrated potent activity against a range of human cancer cell lines:

Cell LineIC50 (nM)Response
Colon Cancer (HCT116)4–26Sensitive
Prostate Cancer (PC3)TBDTBD
Cervical Cancer (HeLa)TBDTBD
Lung Cancer (A549)TBDTBD
Breast Cancer (MCF7)TBDTBD

The specific IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, with some exhibiting heightened sensitivity due to genetic factors such as p53 status.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • A study on colorectal cancer cells showed that treatment with this compound resulted in significant apoptosis and decreased expression of β-tubulin proteins after treatment, indicating its role as a microtubule disruptor .
  • Another investigation detailed how this compound could overcome drug resistance in certain cancer cell lines that typically express high levels of the ABCB1 protein, which is associated with multidrug resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one, and how can reaction conditions be optimized for higher yields?

  • The compound is synthesized via cyclopropanation reactions. A representative method involves using brominated indolinone precursors and alkyne derivatives in the presence of cesium carbonate (Cs₂CO₃) as a base and dimethylformamide (DMF) as a solvent. For example, spirocyclopropane formation can be achieved using 1-chloro-2-iodoethane as a cyclopropane precursor, followed by deprotection with trifluoroacetic acid (TFA) and purification via column chromatography (PE:EA = 13:1) to yield the product (71% yield) . Optimization strategies include adjusting stoichiometry (e.g., 1.5 equivalents of alkyne) and temperature control during cyclopropane ring closure.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

  • 1H/13C-NMR confirms the spirocyclic structure and substituent positions (e.g., bromo and fluoro groups). For example, aromatic protons in the indolinone ring appear as singlets (δ 8.17–8.29 ppm), while cyclopropane protons show distinct coupling patterns (δ 1.45–1.99 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd. 253.0/255.0; observed 253.1/255.1) .
  • Melting Point (Mp) analysis (e.g., 204–206°C for related analogs) ensures purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Stability studies should include:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • HPLC-PDA monitoring under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) to track impurity profiles.
  • Light sensitivity tests using UV-Vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of the spirocyclopropane moiety, and how do steric/electronic factors influence stereochemical outcomes?

  • Diastereoselectivity is achieved via metal-free cyclopropanation using tosylhydrazone salts, where electron-deficient olefins favor trans-cyclopropane formation. Computational studies suggest that transition-state puckering and substituent bulkiness (e.g., bromo vs. fluoro groups) dictate stereoselectivity, with bulky groups favoring endo transition states . For example, (1R,2R)-isomers are obtained in 89% yield using chiral phosphine catalysts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s antiviral potential, particularly against HIV or other RNA viruses?

  • In vitro assays : Test inhibitory activity against HIV-1 reverse transcriptase (RT) or viral entry proteins (e.g., gp120). For example, analogs like (1S,2S)-5'-chloro-spiroindolinones show IC₅₀ values <1 µM .
  • Molecular docking : Use software (e.g., MOE 2016) to model interactions with viral targets. Fluorine substituents enhance binding via halogen bonding with RT active sites .
  • Cytotoxicity profiling : Compare selectivity indices (CC₅₀/IC₅₀) in MT-4 or PBMC cells to ensure therapeutic windows .

Q. What analytical approaches resolve contradictions in reported synthetic yields or biological activity data across studies?

  • Method validation : Replicate protocols using identical reagents (e.g., Cs₂CO₃ purity >99%) and characterize intermediates via LC-MS to identify variability sources .
  • Meta-analysis : Compare crystallographic data (e.g., CCDC entries) to verify stereochemical assignments. For example, discrepancies in cyclopropane dihedral angles may explain yield differences .

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